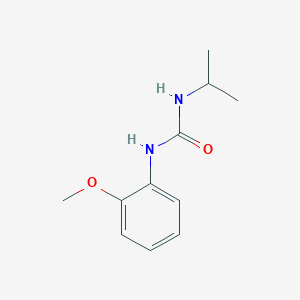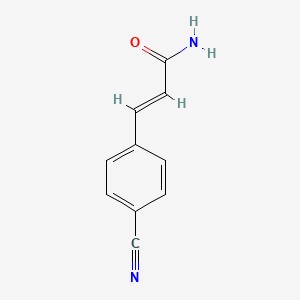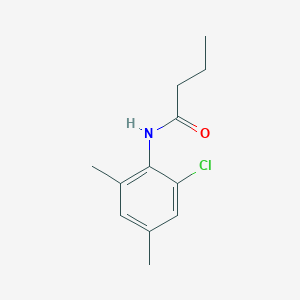![molecular formula C12H15BrN2O B7458848 1-[(5-Bromopyridin-3-yl)carbonyl]azepane](/img/structure/B7458848.png)
1-[(5-Bromopyridin-3-yl)carbonyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Bromopyridin-3-yl)carbonyl]azepane, also known as BPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BPCA is a heterocyclic compound that belongs to the azepane family, and its unique chemical structure makes it an attractive candidate for various research applications. In
Wirkmechanismus
The mechanism of action of 1-[(5-Bromopyridin-3-yl)carbonyl]azepane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of HDAC6, which is involved in the regulation of gene expression and protein degradation. By inhibiting HDAC6, this compound may prevent the progression and metastasis of cancer cells. This compound has also been shown to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins. By inhibiting MMPs, this compound may prevent the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity, anti-inflammatory properties, and potential neuroprotective effects. This compound has been found to inhibit the activity of HDAC6 and MMPs, which are involved in cancer progression and metastasis. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(5-Bromopyridin-3-yl)carbonyl]azepane in lab experiments is its unique chemical structure, which makes it an attractive candidate for various research applications. Additionally, this compound has been shown to have activity against various diseases, including cancer, inflammation, and neurological disorders. However, one limitation of using this compound in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are many future directions for the research and development of 1-[(5-Bromopyridin-3-yl)carbonyl]azepane. One future direction is the exploration of this compound's potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, the development of more efficient synthesis methods for this compound could make it more accessible for research and development. Another future direction is the investigation of this compound's potential use in combination with other drugs or therapies to enhance its efficacy. Overall, the potential applications of this compound in drug discovery and development make it an exciting area of research for the scientific community.
Synthesemethoden
1-[(5-Bromopyridin-3-yl)carbonyl]azepane can be synthesized using a variety of methods, including the reaction of 5-bromonicotinic acid with 1-azepanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 5-bromonicotinoyl chloride with 1-azepanamine. The synthesis of this compound is a multistep process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-[(5-Bromopyridin-3-yl)carbonyl]azepane has been studied for its potential applications in drug discovery and development. It has been shown to have activity against various diseases, including cancer, inflammation, and neurological disorders. This compound has been found to inhibit the activity of certain enzymes, such as HDAC6 and MMPs, which are involved in cancer progression and metastasis. Additionally, this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
azepan-1-yl-(5-bromopyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-11-7-10(8-14-9-11)12(16)15-5-3-1-2-4-6-15/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCSILIDRNTOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)


![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)



![3-(3-methoxypropyl)-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458813.png)




![4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine](/img/structure/B7458873.png)